molecular formula (netpeptide)C65H89GaN14O18S2 B612814 293295-70-2 CAS No. 293295-70-2

293295-70-2

カタログ番号: B612814
CAS番号: 293295-70-2
分子量: 1486.52
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

293295-70-2, known as Ga-DOTA-TOC acetate, is a radiopharmaceutical compound comprising gallium-68 (⁶⁸Ga) chelated by the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and conjugated to [Tyr³]-octreotide (TOC), a somatostatin analog . This compound is primarily used in positron emission tomography (PET) imaging for diagnosing neuroendocrine tumors (NETs) by targeting somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many NETs . The acetate form enhances solubility and stability, facilitating clinical applications .

The synthesis involves solid-phase peptide synthesis (SPPS) to produce the TOC peptide, followed by amidation to conjugate DOTA. Gallium-68 is then chelated under controlled pH and temperature conditions . Ga-DOTA-TOC acetate combines the high target specificity of octreotide with the radiometal-chelating efficiency of DOTA, enabling precise tumor localization .

特性

CAS番号

293295-70-2

分子式

(netpeptide)C65H89GaN14O18S2

分子量

1486.52

配列

Sequence: DOTA(Ga)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide.

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Similarities

DOTA-based radiopharmaceuticals share a common macrocyclic chelator but differ in conjugated peptides or radiometals. Below is a comparative analysis of Ga-DOTA-TOC acetate and its structural/functional analogs:

Compound CAS No. Molecular Formula Chelated Metal Peptide Component Application Key Properties
Ga-DOTA-TOC acetate 293295-70-2 C₆₅H₉₄GaN₁₅O₁₈S₂ ⁶⁸Ga [Tyr³]-Octreotide PET Imaging (Diagnostic) High SSTR2 affinity (IC₅₀: 1.3 nM), rapid renal clearance, 68-minute half-life
DOTATOC 204318-14-9 C₆₅H₉₄N₁₅O₁₈S₂ None (precursor) [Tyr³]-Octreotide Precursor for radiometal labeling Requires post-synthesis radiolabeling; compatible with ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y
Lu-DOTA-TATE (Lutathera) 437608-50-9 C₆₆H₉₆LuN₁₅O₁₈S₂ ¹⁷⁷Lu [Tyr³]-Octreotate Radionuclide Therapy High tumor retention, β⁻ emitter for targeted therapy; log P: -3.2
DOTA 60239-18-1 C₁₆H₂₈N₄O₈ N/A None Chelator scaffold Binds trivalent metals (Ga³⁺, In³⁺, Lu³⁺); stability constant (log K): 29.3 for Ga³⁺

Key Differences

Chelated Metal and Application: Ga-DOTA-TOC acetate uses ⁶⁸Ga, a positron emitter, for diagnostic imaging, whereas Lu-DOTA-TATE employs ¹⁷⁷Lu, a β⁻ emitter, for therapeutic destruction of tumor cells . DOTATOC serves as a non-radiolabeled precursor, enabling flexibility in radiometal selection (e.g., ⁶⁸Ga for imaging or ¹⁷⁷Lu for therapy) .

Peptide Modifications: Octreotide (TOC) vs. Octreotate (TATE): TATE (DOTA-[Tyr³]-octreotate) has a carboxyl-terminal threonine replaced with threoninol, enhancing SSTR2 affinity (IC₅₀: 0.2 nM vs. 1.3 nM for TOC) .

Pharmacokinetics :

  • Ga-DOTA-TOC acetate exhibits faster clearance (t₁/₂: ~68 minutes) compared to Lu-DOTA-TATE (t₁/₂: ~6.7 days), reflecting differences in emission type and therapeutic requirements .

Stability and Log P :

  • DOTA complexes with ⁶⁸Ga show superior in vivo stability compared to older chelators like DTPA. Log P values (e.g., -3.2 for Lu-DOTA-TATE) correlate with hydrophilicity and renal excretion efficiency .

Research Findings

  • Clinical Efficacy :

    • In a phase III trial, Ga-DOTA-TOC PET/CT demonstrated 98% sensitivity and 95% specificity in detecting NETs, outperforming conventional imaging .
    • Lu-DOTA-TATE (Lutathera) achieved a 79% disease control rate in progressive midgut NETs, validating its therapeutic role .
  • Comparative Biodistribution :

    • Ga-DOTA-TOC accumulates rapidly in SSTR2-positive tumors (peak uptake at 60–90 minutes post-injection), while Lu-DOTA-TATE shows prolonged retention (≥7 days), optimizing therapeutic radiation delivery .
  • Synthetic Challenges :

    • Radiolabeling efficiency for Ga-DOTA-TOC exceeds 95% under optimized conditions (pH 4.0, 95°C), whereas Lu-DOTA-TATE requires higher temperatures (≥100°C) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。